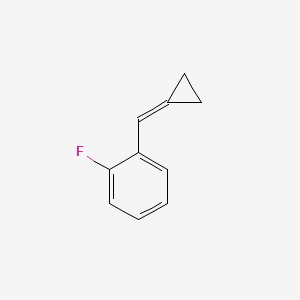
1-(Cyclopropylidenemethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylidenemethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H9F It is characterized by a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylidenemethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst, followed by dehydration to form the desired product . Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropylidenemethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Cyclopropylidenemethyl)-2-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylidenemethyl)-2-fluorobenzene involves its interaction with molecular targets such as cytochrome P-450 enzymes. By inhibiting these enzymes, the compound can affect the metabolism of various xenobiotics, leading to potential therapeutic effects . The exact pathways and molecular interactions are still under investigation.
Comparaison Avec Des Composés Similaires
- Cyclopropylidenemethylbenzene
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- Cyclopropylmethylbenzene
Comparison: 1-(Cyclopropylidenemethyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs . The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propriétés
Numéro CAS |
246180-28-9 |
|---|---|
Formule moléculaire |
C10H9F |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-(cyclopropylidenemethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2 |
Clé InChI |
NKDLMOFISREBPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
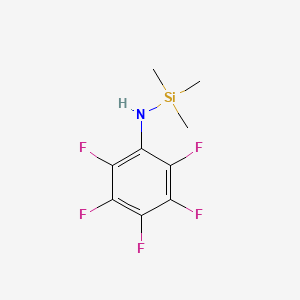

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)

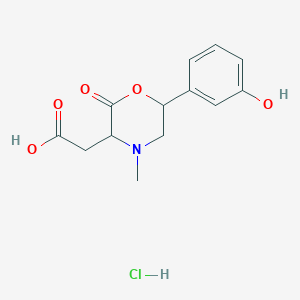

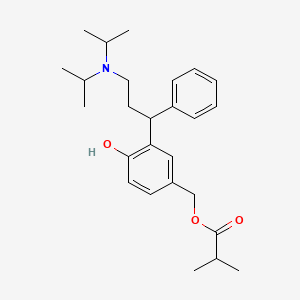
![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)

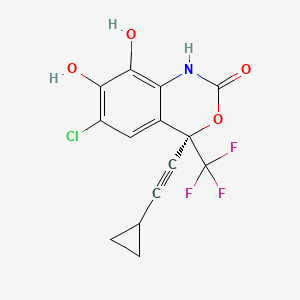
![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)
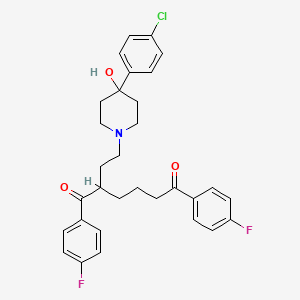
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
